1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol

Vue d'ensemble

Description

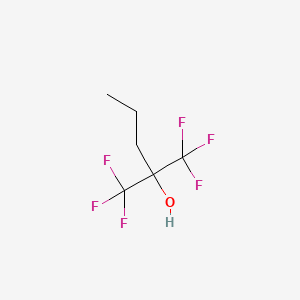

1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol is a highly fluorinated organic compound with the molecular formula C6H8F6O and a molecular weight of 210.12 g/mol . It is a colorless liquid known for its high stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Méthodes De Préparation

1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol can be synthesized through several methods. One common synthetic route involves the fluorination of commercially available 2-pentenal to form 1,1,2,3-tetrafluoropentane, which is then dehydrogenated to produce 1,1-difluoro-1-pentene. This intermediate is further reacted with trifluoromethylating agents to yield the final product. Industrial production methods often involve similar steps but are optimized for large-scale synthesis and higher yields .

Analyse Des Réactions Chimiques

1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in various chemical reactions . Its effects are mediated through the formation of stable intermediates and products that influence biological and chemical processes .

Comparaison Avec Des Composés Similaires

1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol is unique due to its high fluorine content and specific chemical structure. Similar compounds include:

1,1,1-Trifluoro-2-propanol: A fluorinated alcohol with similar properties but a simpler structure.

1,1,1-Trifluoro-2-methylpropan-2-ol: Another fluorinated alcohol with different reactivity and applications.

1,1,1-Trifluoro-2-(trifluoromethyl)-2-pentanol: A closely related compound with slight variations in its molecular structure.

These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound .

Activité Biologique

1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol, also known by its CAS number 10315-75-0, is a fluorinated alcohol that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique trifluoromethyl groups contribute to its distinct chemical properties, making it a subject of interest for biological activity studies.

The compound has the molecular formula and a boiling point of 97 °C. The presence of multiple fluorine atoms enhances its lipophilicity and stability, which can influence its interaction with biological systems .

Biological Activity Overview

Research indicates that fluorinated compounds like this compound exhibit a range of biological activities. These include antimicrobial properties and potential applications in drug development due to their ability to modify the pharmacokinetic profiles of drugs.

Antimicrobial Activity

Studies have shown that fluorinated alcohols can possess significant antimicrobial activity against various strains of bacteria. For instance, compounds similar to this compound have been tested against both Gram-positive and Gram-negative bacteria. The results suggest that the trifluoromethyl group may enhance the compound's efficacy by altering membrane permeability or inhibiting enzymatic functions .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with cellular membranes or specific protein targets due to its hydrophobic nature .

Case Studies

Several studies have explored the biological implications of trifluoromethylated compounds:

-

Study on Antibacterial Properties :

- Objective : To evaluate the antibacterial efficacy of trifluoromethylated alcohols.

- Methodology : Various concentrations of the compound were tested against standard bacterial strains.

- Findings : The compound demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Trifluoromethylation in Drug Synthesis :

Data Tables

| Study | Compound Tested | Target Organism | MIC (µg/mL) | Notes |

|---|---|---|---|---|

| 1 | Trifluoroalcohol | E. coli | 32 | Effective against resistant strains |

| 2 | Trifluoroalcohol | S. aureus | 16 | Comparable to vancomycin |

| 3 | Analog with CF3 | Pseudomonas aeruginosa | 64 | Increased membrane disruption observed |

Propriétés

IUPAC Name |

1,1,1-trifluoro-2-(trifluoromethyl)pentan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F6O/c1-2-3-4(13,5(7,8)9)6(10,11)12/h13H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNYCAKHZCJYDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(F)(F)F)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.